

spectroscopic data (NMR, IR, MS) of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(3-Chlorophenoxy)pyrrolidine hydrochloride
CAS No.:	28491-00-1
Cat. No.:	B1451565

[Get Quote](#)

This guide serves as a technical reference for the spectroscopic characterization of **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**. It is designed for medicinal chemists and analytical scientists validating the identity of this building block, which is frequently used in the synthesis of neurotransmitter reuptake inhibitors and other CNS-active agents.

Part 1: Compound Identity & Physicochemical Context[1][2]

- IUPAC Name: **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**[1]
- CAS Number: 1095545-66-6 (Free base variant often cited as 28491-00-1 in specific libraries)
- Molecular Formula: $C_{10}H_{12}ClNO \cdot HCl$
- Molecular Weight: 234.12 g/mol (Salt); 197.66 g/mol (Free Base)

- **Structural Features:** A saturated pyrrolidine ring containing a chiral center at C3 (often supplied as a racemate or specific enantiomer), linked via an ether bond to a 3-chlorophenyl ring.

Part 2: Spectroscopic Data Profile

The following data represents the standard spectroscopic signature expected for high-purity (>98%) material.

Mass Spectrometry (ESI-MS)

- **Ionization Mode:** Electrospray Ionization, Positive Mode (ESI+)
- **Key Diagnostic Feature:** The Chlorine Isotope Pattern. A naturally occurring chlorine atom confers a distinct $^{35}\text{Cl}:^{37}\text{Cl}$ ratio of approximately 3:1.

Ion Species	m/z (Monoisotopic)	Relative Abundance	Interpretation
$[\text{M}+\text{H}]^+$ (^{35}Cl)	198.07	100%	Protonated molecular ion (Base Peak)
$[\text{M}+\text{H}]^+$ (^{37}Cl)	200.07	~33%	^{37}Cl Isotope peak (Confirming presence of 1 Cl)
$[\text{M}+\text{Na}]^+$	220.05	Variable	Sodium adduct
Fragment	~128.0	-	Loss of pyrrolidine ring ($\text{C}_4\text{H}_8\text{N}$)

Fragmentation Logic: Under Collision-Induced Dissociation (CID), the ether linkage is the primary site of cleavage. The pyrrolidine ring often detaches, leaving the chlorophenolic cation, or the amine undergoes

-cleavage.

Infrared Spectroscopy (FT-IR)

- **Sampling:** KBr Pellet or ATR (Attenuated Total Reflectance)

- State: Solid Hydrochloride Salt

Frequency (cm ⁻¹)	Vibration Mode	Functional Group Assignment
2400 – 3000	Broad Stretching	Amine Salt (N–H ⁺). Multiple broad bands characteristic of secondary amine hydrochlorides.
1585, 1475	Stretching	Aromatic Ring (C=C). Skeletal vibrations of the 3-chlorophenyl ring.
1230 – 1250	Stretching	Aryl Alkyl Ether (C–O–C). Strong, distinct band.
1050 – 1080	Stretching	C–N Stretch. Aliphatic amine.
760 – 790	Bending	C–H (meta-substituted). Out-of-plane bending for 1,3-disubstituted benzene.
680 – 700	Stretching	C–Cl. Characteristic carbon-chlorine stretch.

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange of ammonium protons and ensure solubility).
- Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
9.40 – 9.60	Broad Singlet	2H	NH ₂ ⁺	Ammonium protons (Exchangeable with D ₂ O).
7.35	Triplet (t)	1H	Ar-H (C5')	Meta-position on phenyl ring (between Cl and H).
7.05 – 7.15	Multiplet (m)	2H	Ar-H (C2', C4')	Ortho to Cl and Para to Cl.
6.95	Doublet of Doublets	1H	Ar-H (C6')	Ortho to Ether linkage.
5.15 – 5.25	Multiplet (m)	1H	C3-H	Methine proton at the ether linkage. Deshielded by Oxygen.
3.45 – 3.60	Multiplet (m)	2H	C5-H	Methylene adjacent to Nitrogen.
3.25 – 3.40	Multiplet (m)	2H	C2-H	Methylene adjacent to Nitrogen.
2.15 – 2.30	Multiplet (m)	1H	C4-H (a)	Methylene beta to Nitrogen.
2.05 – 2.15	Multiplet (m)	1H	C4-H (b)	Methylene beta to Nitrogen.

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ , ppm)	Assignment	Note
157.8	C1' (Ar-O)	Ipsso carbon attached to Oxygen.
134.2	C3' (Ar-Cl)	Ipsso carbon attached to Chlorine.
131.5	C5'	Aromatic CH.
121.8	C4'	Aromatic CH.
116.2	C2'	Aromatic CH (Ortho to Cl).
114.5	C6'	Aromatic CH (Ortho to O).
76.5	C3 (Pyr)	Methine carbon attached to Oxygen.
50.8	C5 (Pyr)	Methylene next to N.
44.2	C2 (Pyr)	Methylene next to N.
31.5	C4 (Pyr)	Methylene beta to N.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR (Salt Form)

- Objective: Obtain high-resolution ^1H and ^{13}C spectra without precipitation.
- Reagents: DMSO- d_6 (99.9% D), 5mm NMR tubes.
- Procedure:
 - Weigh 5–10 mg of the hydrochloride salt into a clean vial.
 - Add 0.6 mL of DMSO- d_6 .
 - Vortex for 30 seconds until fully dissolved. (Note: HCl salts are often sparingly soluble in CDCl_3 ; DMSO is required).

- Transfer to the NMR tube.
- Acquire ^1H spectrum with ns=16 (scans) and ^{13}C with ns=1024 (due to lower sensitivity).

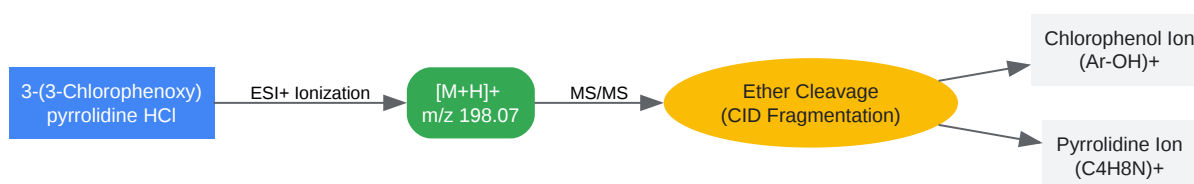
Protocol B: Free Base Conversion for GC-MS

- Objective: Analyze the compound via Gas Chromatography (salts do not fly in GC).
- Procedure:
 - Dissolve 10 mg of salt in 1 mL water.
 - Add 0.5 mL of 1M NaOH (pH > 12).
 - Extract with 1 mL of Dichloromethane (DCM).
 - Separate the organic layer, dry over MgSO_4 , and inject 1 μL into GC-MS.

Part 4: Visualization of Structural Logic

Diagram 1: Fragmentation & Connectivity

This diagram illustrates the core connectivity and the primary fragmentation pathway observed in Mass Spectrometry.

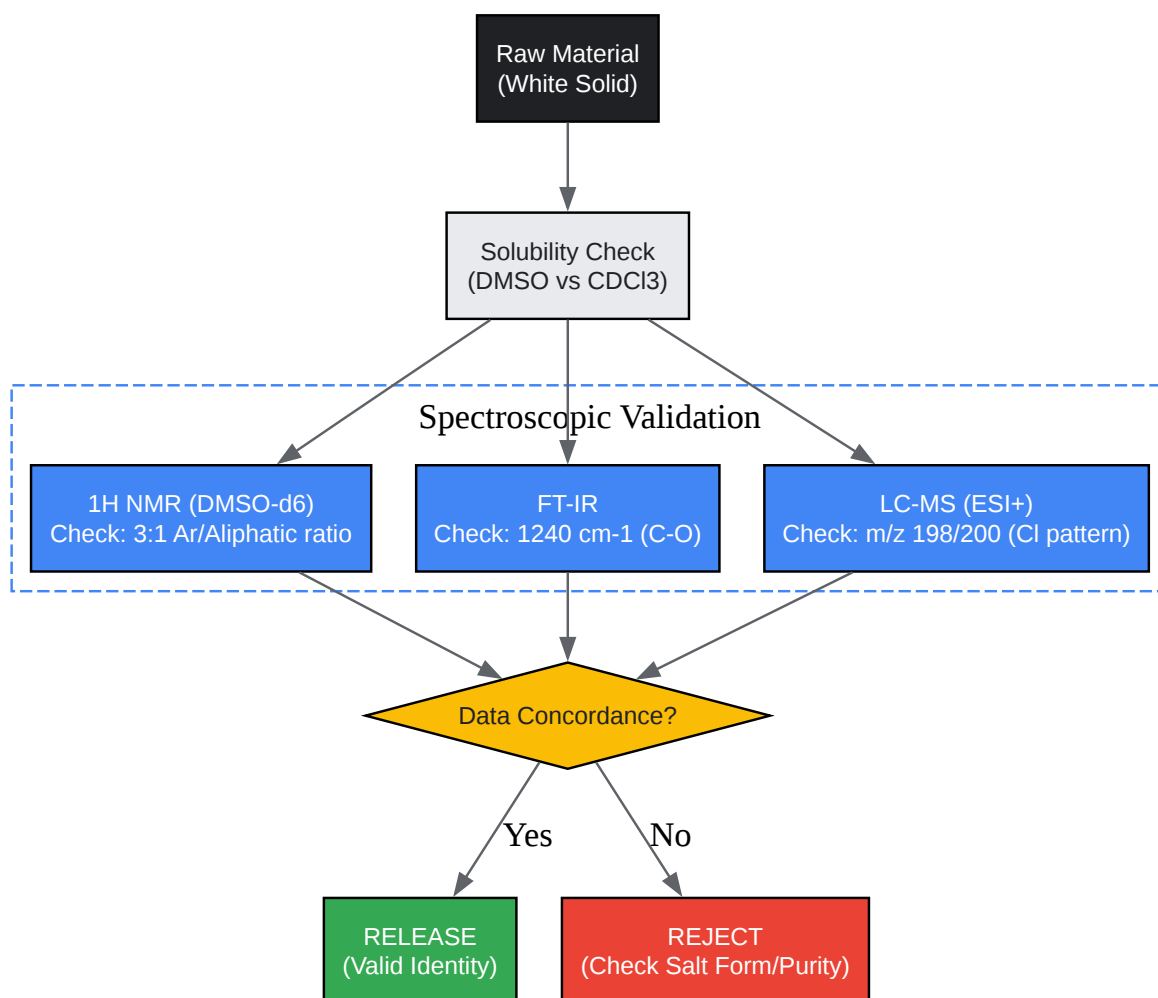


[Click to download full resolution via product page](#)

Caption: ESI-MS ionization and subsequent fragmentation pathways characteristic of the aryl-ether linkage.

Diagram 2: Analytical Validation Workflow

A logical flow for confirming the identity of the synthesized or purchased material.



[Click to download full resolution via product page](#)

Caption: Step-by-step analytical workflow for validating 3-(3-Chlorophenoxy)pyrrolidine HCl.

References

- PubChem. (2024). Compound Summary: 3-(3-Chlorophenoxy)pyrrolidine.[1][2][3] National Center for Biotechnology Information. [[Link](#)] (Analog Reference)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for interpreting aryl ether and amine salt spectra).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

- University of Luxembourg. (2024). PubChemLite for Metabolomics: Mass Spectral Data. [\[Link\]](#) (Source for m/z adduct calculations).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [28491-00-1|3-\(3-Chlorophenoxy\)pyrrolidine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [chemsynthesis.com \[chemsynthesis.com\]](#)
- 3. [3-\(3-CHLORO-4-FLUOROPHENOXY\)PYRROLIDINE - Safety Data Sheet \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 3-(3-Chlorophenoxy)pyrrolidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1451565/docs#spectroscopic-data-nmr-ir-ms-of-3-3-chlorophenoxy-pyrrolidine-hydrochloride\]](https://www.benchchem.com/product/b1451565/docs#spectroscopic-data-nmr-ir-ms-of-3-3-chlorophenoxy-pyrrolidine-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)